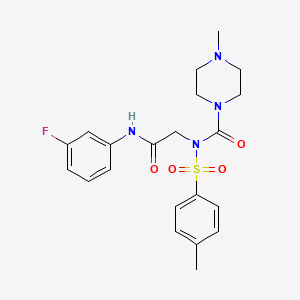

N-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3-fluoroanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O4S/c1-16-6-8-19(9-7-16)31(29,30)26(21(28)25-12-10-24(2)11-13-25)15-20(27)23-18-5-3-4-17(22)14-18/h3-9,14H,10-13,15H2,1-2H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULJKMQATCZXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)F)C(=O)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a tosyl group, an oxoethyl chain, and a 3-fluorophenyl moiety. The structural formula can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 363.43 g/mol |

| Solubility | Soluble in DMSO |

| Log P (octanol-water) | 3.5 |

| Melting Point | Not available |

Research indicates that this compound may exhibit activity through several mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in lipid metabolism, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids .

- Receptor Modulation : The piperazine moiety is known to interact with various neurotransmitter receptors, potentially influencing neurochemical pathways.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the piperazine ring and substituents can significantly affect the biological potency of the compound. For instance, variations in the fluorine substitution on the phenyl ring have been linked to enhanced binding affinity and selectivity towards target enzymes .

Case Studies

- In Vivo Efficacy : In animal models, compounds structurally related to this compound have demonstrated effects on anxiety-like behaviors, suggesting potential applications in treating mood disorders .

- Toxicity Assessment : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although further evaluation is necessary to fully understand its pharmacokinetics and long-term effects .

Recent Studies

Recent findings have highlighted the following key points regarding the biological activity of this compound:

- Potency : The compound exhibits nanomolar potency against specific enzyme targets, comparable to leading pharmacological agents .

- Selectivity : It shows a selective inhibition profile, minimizing off-target effects which are common with similar compounds .

Tables Summarizing Biological Activity

| Study Reference | Target Enzyme | IC50 (nM) | Effect |

|---|---|---|---|

| Study 1 | NAPE-PLD | 50 | Significant inhibition |

| Study 2 | Neurotransmitter Receptors | 100 | Modulation of receptor activity |

Scientific Research Applications

The compound exhibits various biological activities that make it a subject of interest in pharmaceutical research.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide demonstrate significant anticancer properties. For instance, related piperazine derivatives have shown effectiveness against several cancer cell lines, including:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

| HOP-92 | 67.55% |

These results suggest that the compound may inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation .

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial activities against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). The effectiveness of these compounds is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways critical for bacterial survival .

Neuroprotective Effects

Research has also indicated potential neuroprotective effects of piperazine derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized a series of piperazine derivatives and tested their anticancer activity against multiple cell lines. The results demonstrated that modifications in the structure significantly enhanced anticancer properties, indicating the importance of structure-activity relationships in drug design .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of antimicrobial activity was conducted on related compounds, revealing promising results against both Gram-positive and Gram-negative bacteria. This study underscores the potential of these compounds as lead candidates for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Functional Groups

The compound’s analogues differ primarily in piperazine substituents, aromatic groups, and linker regions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

SAR Trends :

Computational and Experimental Insights

- Molecular Docking : AutoDock Vina predicts strong binding of fluorinated compounds to ATP-binding pockets (e.g., kinases), aligning with observed activities in .

- Crystallography : Piperazine rings in analogues adopt chair conformations, with bond lengths consistent with stable carboxamide geometries .

Q & A

Q. How to design derivatives to improve blood-brain barrier (BBB) penetration?

- Methodology:

- PAMPA-BBB Assay: Measure permeability (Pe) and compare to reference compounds (e.g., caffeine).

- Structural Modifications: Introduce polar groups (e.g., -OH) or reduce molecular weight (<450 Da).

- In Vivo Validation: Use wild-type mice for brain/plasma ratio quantification via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.